Lcmv GP (61-80)
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Overview
Description
Lymphocytic choriomeningitis virus glycoprotein (61-80) is a peptide fragment derived from the glycoprotein of the lymphocytic choriomeningitis virus. This peptide corresponds to amino acids 61-80 of the glycoprotein and is known for its ability to elicit a CD4+ T-cell response .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lymphocytic choriomeningitis virus glycoprotein (61-80) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
The industrial production of lymphocytic choriomeningitis virus glycoprotein (61-80) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and purification is achieved through high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Lymphocytic choriomeningitis virus glycoprotein (61-80) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of lymphocytic choriomeningitis virus glycoprotein (61-80) involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out in solvents like dimethylformamide and dichloromethane .
Major Products Formed
The primary product of the synthesis is the peptide lymphocytic choriomeningitis virus glycoprotein (61-80) itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
Lymphocytic choriomeningitis virus glycoprotein (61-80) has several applications in scientific research:
Immunology: It is used to study CD4+ T-cell responses and immune system function
Vaccine Development: It serves as a model epitope for developing vaccines targeting viral infections.
Autoimmune Disease Research: It is used to study the mechanisms of autoimmune diseases and potential therapeutic interventions.
Mechanism of Action
Lymphocytic choriomeningitis virus glycoprotein (61-80) exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells. This interaction leads to the activation of CD4+ T-cells, which play a crucial role in the immune response. The peptide’s ability to induce a specific immune response makes it valuable for studying T-cell activation and function .
Comparison with Similar Compounds
Similar Compounds
Lymphocytic choriomeningitis virus nucleoprotein (309-328): Another peptide derived from lymphocytic choriomeningitis virus, known for its ability to elicit a CD8+ T-cell response.
Lymphocytic choriomeningitis virus glycoprotein (33-41): A shorter peptide fragment that also induces immune responses.
Uniqueness
Lymphocytic choriomeningitis virus glycoprotein (61-80) is unique due to its specific sequence and ability to induce a robust CD4+ T-cell response. This makes it particularly valuable for studying helper T-cell responses and developing targeted immunotherapies .
Properties
Molecular Formula |
C108H160N24O31 |
---|---|
Molecular Weight |
2290.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1 |
InChI Key |
FZOSFZDRHOCVOK-TVDVXXQISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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